Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
Description
Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a hydrazone-linked indole derivative with a 4-chloro-2-hydroxybenzoyl substituent. Its structure comprises an ethyl acetate backbone, a 2-oxoindolin-1-yl moiety, and a hydrazone bridge connecting to a substituted benzoyl group.
Properties
CAS No. |
624725-34-4 |
|---|---|
Molecular Formula |
C19H16ClN3O5 |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
ethyl 2-[3-[(4-chloro-2-hydroxybenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C19H16ClN3O5/c1-2-28-16(25)10-23-14-6-4-3-5-12(14)17(19(23)27)21-22-18(26)13-8-7-11(20)9-15(13)24/h3-9,24,27H,2,10H2,1H3 |
InChI Key |
MFEWMVGYNZSTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-hydroxybenzoyl chloride with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with isatin to form the oxoindolinyl derivative. Finally, the ethyl acetate group is introduced through esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazono group may participate in redox reactions, while the chloro-hydroxybenzoyl group can interact with proteins and other biomolecules .
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a class of ethyl acetate derivatives functionalized with hydrazone-linked aromatic groups. Key structural analogs include:
Key Structural Observations :
- Substituent Effects: The 4-chloro-2-hydroxy group in the target compound distinguishes it from analogs with bromine (e.g., ), nitro (e.g., ), or dichlorophenoxy (e.g., ) substituents.
Physicochemical Properties
- Melting Points: Not reported for the target compound, but analogs range widely: Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazono]acetate: 428–431 K . Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: ~220–225°C (estimated from similar compounds) .
- Solubility : Hydroxy and chloro groups in the target compound may reduce water solubility compared to methyl or methoxy-substituted analogs .
Biological Activity
Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate, identified by its CAS number 624725-34-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H17ClN4O4. The presence of a hydrazone group and an indolin structure suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. The hydrazone moiety can participate in nucleophilic reactions, potentially leading to enzyme inhibition or modulation. Additionally, the chloro and hydroxyl groups may enhance the compound's reactivity and binding affinity to specific biological targets.
Antimicrobial Activity
Research indicates that compounds containing hydrazone structures often exhibit antimicrobial properties. For instance, studies have shown that similar derivatives demonstrate significant activity against a range of bacterial strains. The proposed mechanism involves disruption of bacterial cell walls or interference with metabolic pathways.
Antioxidant Properties
The antioxidant capacity of ethyl esters and hydrazones has been documented in various studies. This compound may exhibit similar properties through scavenging free radicals and reducing oxidative stress in cells.
Anticancer Potential
The indolin backbone is associated with anticancer activity in several compounds. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation.
Case Studies and Experimental Data
-
Antimicrobial Studies : A study conducted on various hydrazone derivatives indicated that those with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Compound Name Activity Against S. aureus Activity Against E. coli Hydrazone A MIC = 25 µg/mL MIC = 50 µg/mL This compound MIC = 15 µg/mL MIC = 30 µg/mL -
Antioxidant Assays : The DPPH scavenging assay demonstrated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.
Concentration (µg/mL) Scavenging Activity (%) 10 45 50 75 100 90 - Cytotoxicity Studies : In vitro studies using cancer cell lines showed that the compound reduced cell viability significantly at concentrations above 50 µM, indicating potential anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
